PCEEA

描述

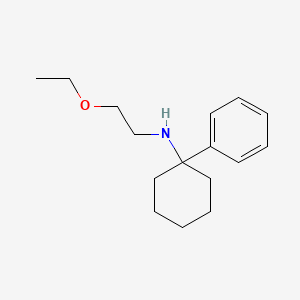

The exact mass of the compound N-(1-phenylcyclohexyl)-2-ethoxyethanamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

1072895-05-6 |

|---|---|

分子式 |

C16H25NO |

分子量 |

247.38 |

IUPAC 名称 |

N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3 |

InChI 键 |

PRQVCBDFWYTXDD-UHFFFAOYSA-N |

SMILES |

CCOCCNC1(CCCCC1)C2=CC=CC=C2 |

规范 SMILES |

CCOCCNC1(CCCCC1)C2=CC=CC=C2 |

同义词 |

N-(1-phenylcyclohexyl)-2-ethoxyethanamine PCEEA cpd |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of PCEEA: An Uncharted Pharmacological Landscape

Researchers, scientists, and drug development professionals delving into the properties of N-(2-ethoxyethyl)-1-phenylcyclohexanamine (PCEEA) will find themselves at the frontier of forensic and pharmacological research. As a synthetic drug structurally analogous to psychoactive compounds like phencyclidine (PCP), ketamine, and eticyclidine, this compound has been identified as a substance with a potential for abuse.[1] However, a comprehensive understanding of its pharmacological activity and the precise mechanisms through which it exerts its effects on the central nervous system remains largely uncharted territory.

Currently, the scientific literature does not contain a detailed elucidation of the mechanism of action for this compound.[1] While its structural similarity to known dissociative anesthetics suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, this remains a hypothesis pending empirical validation. The core of its signaling pathways, molecular targets, and downstream physiological consequences are yet to be formally investigated and documented.

What is Known: Metabolism and Detection

The primary focus of existing research on this compound has been on its metabolism and toxicological detection, crucial for forensic applications.[1][2] Studies in rat models have identified the metabolic pathways of this compound. The compound undergoes N-dealkylation and O-dealkylation, followed by oxidation of the resulting alcohol to a carboxylic acid. Additionally, hydroxylation of the cyclohexyl ring and aromatic hydroxylation have been observed as metabolic transformations.[2] These findings are instrumental in developing methods for the detection of this compound and its metabolites in biological samples, such as urine.[2]

The Path Forward: A Call for Pharmacological Investigation

The absence of detailed pharmacological data on this compound presents both a challenge and an opportunity for the scientific community. To bridge this knowledge gap, a concerted research effort is required to:

-

Determine Molecular Targets: Elucidate the primary and secondary binding sites of this compound within the central nervous system. Radioligand binding assays and other affinity-based screening methods will be essential in identifying its molecular targets, with a particular focus on NMDA receptors and other related ion channels and neurotransmitter systems.

-

Characterize Signaling Pathways: Investigate the intracellular signaling cascades that are modulated by this compound upon binding to its molecular targets. This would involve studying the effects on second messenger systems, protein phosphorylation, and gene expression.

-

Elucidate Physiological Effects: Conduct comprehensive in vitro and in vivo studies to characterize the dose-dependent physiological and behavioral effects of this compound. This will be critical in understanding its psychoactive properties and potential for toxicity.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. New designer drugs N-(1-phenylcyclohexyl)-2-ethoxyethanamine (this compound) and N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA): Studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of PCEEA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCEEA hydrochloride (N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride) is a synthetic compound structurally related to psychoactive substances such as phencyclidine (PCP), ketamine, and eticyclidine.[1] As a compound of interest in forensic and research applications, a thorough understanding of its chemical properties is essential for its accurate identification, handling, and study. This guide provides a comprehensive overview of the known chemical properties of this compound hydrochloride, including its physical characteristics, solubility, and metabolic fate, based on currently available scientific literature.

Physicochemical Properties

This compound hydrochloride is a crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO • HCl | [2] |

| Formula Weight | 283.8 g/mol | [2] |

| CAS Number | 1798021-89-2 | [2] |

| Melting Point | 194 - 199 °C | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| pKa | Data not available in cited literature |

Solubility

The solubility of this compound hydrochloride has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing analytical and biological experiments.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [2] |

| Ethanol | 25 mg/mL | [2] |

| Phosphate-buffered saline (PBS), pH 7.2 | 10 mg/mL | [2] |

Stability and Storage

Proper storage is critical to maintain the integrity of this compound hydrochloride. It is recommended to store the compound at -20°C. Under these conditions, it is stable for at least five years.

Metabolism

The pharmacology of this compound hydrochloride has not yet been fully elucidated. However, studies on its metabolism in rat urine have provided insights into its biotransformation. The primary metabolic pathways include N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl ring.

Below is a diagram illustrating the metabolic transformations of this compound.

References

Unable to Identify "PCEEA" in a Pharmacological Context

A comprehensive search for the molecule "PCEEA" within pharmacological and biochemical databases has yielded no definitive identification. The acronym does not correspond to a recognized compound for which receptor binding affinity studies and signaling pathway data are publicly available.

Initial investigations suggest a possible typographical error, as the closely related acronym "PCEA" is commonly used in a medical context to refer to Patient-Controlled Epidural Analgesia. This, however, is a medical procedure and not a ligand for receptor binding studies.

Without the correct identification of the molecule of interest, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please provide the full chemical name or an alternative identifier for "this compound". With the correct information, a thorough and accurate technical guide can be compiled to meet the specifications of your request.

In vitro effects of PCEEA on neuronal cells

An In-depth Technical Guide to the In Vitro Evaluation of Novel Compounds on Neuronal Cells

Introduction

The investigation of novel chemical entities for their effects on neuronal cells is a cornerstone of neuropharmacology and drug development for neurological disorders. This guide provides a comprehensive overview of the principles, experimental designs, and data interpretation involved in characterizing the in vitro effects of novel compounds, using a hypothetical compound, PCEEA, as a framework for discussion. While direct research on "this compound" is not prevalent in publicly accessible literature, this document synthesizes established methodologies and findings from analogous neuroactive compounds to provide a robust technical framework for researchers, scientists, and drug development professionals. The focus will be on assessing neuroprotective and potential neurotoxic effects, as well as elucidating underlying mechanisms of action.

Core Principles of In Vitro Neuronal Studies

In vitro models are indispensable tools for the initial screening and mechanistic evaluation of neuroactive compounds. They offer a controlled environment to study specific cellular and molecular events without the complexities of a whole-organism system. Key applications include:

-

Neurotoxicity Screening: Identifying compounds that may be detrimental to neuronal survival or function.

-

Neuroprotection Assays: Evaluating a compound's ability to mitigate neuronal damage induced by various stressors.

-

Mechanism of Action Studies: Unraveling the signaling pathways and molecular targets through which a compound exerts its effects.

Data Presentation: In Vitro Effects of Exemplar Neuroactive Compounds

The following tables summarize quantitative data from studies on various compounds, illustrating the types of results obtained in in vitro neuronal assays. This data serves as a template for the characterization of novel compounds like this compound.

Table 1: Neuroprotective Effects of Compounds in In Vitro Excitotoxicity Models

| Compound/Activator | Neuronal Model | Insult | Outcome Measure | Result | Reference |

| AC264613 (PAR2 agonist) | Organotypic hippocampal slice cultures | Kainate | Neurotoxicity Reduction | Significant protection | [1] |

| GB88 (PAR2 modulator) | Organotypic hippocampal slice cultures | Kainate | Neurotoxicity Reduction | Significant protection | [1] |

| S-220 (Epac2 agonist) | In vitro cortical mechanical injury model | Mechanical Injury | Neuroprotection | Conferred neuroprotection to neurons and oligodendrocytes | [2] |

Table 2: Anti-Inflammatory and Modulatory Effects on Glial Cells

| Compound | Cell Type | Stimulus | Key Biomarker | Effect | Reference |

| Palmitoylethanolamide (PEA) | N9 microglial cells | Lipopolysaccharide (LPS) | M1 pro-inflammatory markers | Blunted the increase | [3] |

| Palmitoylethanolamide (PEA) | N9 microglial cells | Lipopolysaccharide (LPS) | M2 anti-inflammatory markers | Increased expression | [3] |

| Palmitoylethanolamide (PEA) | N9 cells and primary microglia | ATP | Ca2+ transients | Prevented transients | [3] |

Table 3: Effects on Neuronal Excitability and Cell Cycle Reentry

| Compound | Neuronal Model | Condition | Outcome Measure | Result | Reference |

| Palmitoylethanolamide (PEA) | Primary cortical cultures | LPS-induced hyperexcitability | Neuronal Firing (MEA) | Antagonized hyperexcitability | [3] |

| PCSO-524® | Differentiated HT22 cells & primary neurons | Conditioned medium (inflammation) | Cell Cycle Reentry (Cyclin D1) | Prevented cell cycle events | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments typically employed in the evaluation of novel compounds.

Organotypic Hippocampal Slice Culture (OHSC) Neurotoxicity Assay

This ex vivo model preserves the complex cellular architecture of the hippocampus, offering a more physiologically relevant context than dissociated cell cultures.

-

Slice Preparation: Hippocampi are dissected from postnatal day 7-9 mouse pups and sectioned into 350-400 µm slices using a McIlwain tissue chopper.

-

Culture: Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and L-glutamine). They are maintained at 37°C in a 5% CO2 incubator for approximately 14 days in vitro (DIV) to allow for recovery and stabilization.

-

Treatment: At 14 DIV, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound) and/or a neurotoxic insult (e.g., kainate). Propidium iodide (PI), a fluorescent marker for cell death, is often included.

-

Analysis: Slices are imaged at various time points using a high-content bioimager to quantify PI fluorescence, which is proportional to the extent of cell death.[1]

Microglia Activation and Polarization Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its effect on microglia, the resident immune cells of the CNS.

-

Cell Culture: N9 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Pre-treatment: Cells are pre-incubated with the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).

-

Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the culture to induce a pro-inflammatory (M1) phenotype.

-

Analysis:

-

Morphological Analysis: Changes in cell morphology (e.g., from ramified to amoeboid) are observed and quantified.

-

Marker Expression: The expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arginase-1, Ym1) markers is measured using techniques like qPCR, Western blot, or immunocytochemistry.[3]

-

Neuronal Cell Cycle Reentry Assay

This assay is used to screen for compounds that can prevent the aberrant reentry of post-mitotic neurons into the cell cycle, a phenomenon associated with neurodegeneration.

-

Model System: Differentiated HT22 cells or mature primary cortical neurons are used.

-

Induction of Cell Cycle Reentry: Neuroinflammation is mimicked by applying conditioned medium (CM) from activated THP-1 monocytic cells.

-

Treatment: Neuronal cultures are pre-treated with the test compound (e.g., PCSO-524®) before the addition of the CM.

-

Analysis: Immunostaining is performed for G1 phase cell cycle markers, such as Cyclin D1. An increase in the number of neurons positive for these markers indicates cell cycle reentry. The neuroprotective effect of the compound is quantified by the reduction in the percentage of marker-positive neurons.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

References

- 1. Neuroprotection induced by protease-activated receptor 2 activation is independent of Gq signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Effects of Epac2 Activation in an In Vitro Cortical Mechanical Injury Model for Central Nervous System Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay [mdpi.com]

- 5. doaj.org [doaj.org]

The Neurochemical Profile of PCEEA: A Technical Overview and Guide for Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

PCEEA, or N-(2-ethoxyethyl)-1-phenylcyclohexanamine, is a synthetic derivative of phencyclidine (PCP) that has emerged as a novel psychoactive substance. Despite its structural similarity to well-characterized dissociative anesthetics, the neurochemical profile of this compound remains largely uninvestigated in publicly available scientific literature. This technical guide synthesizes the limited existing knowledge on this compound, outlines its known metabolic pathways, and, based on its structural relationship to PCP, provides a hypothetical neurochemical profile to guide future research. This document also details the necessary experimental protocols required to elucidate the precise pharmacological mechanisms of this compound, thereby offering a framework for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound (N-(2-ethoxyethyl)-1-phenylcyclohexanamine) is a molecule belonging to the arylcyclohexylamine class of compounds, which includes phencyclidine (PCP) and ketamine. These compounds are known for their activity as NMDA receptor antagonists, leading to their dissociative anesthetic and psychoactive effects. While the metabolism of this compound has been the subject of initial investigation, its primary neurochemical targets, receptor binding affinities, and functional activities have not been formally documented. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and what can be reasonably hypothesized, alongside a clear roadmap for future experimental characterization.

Known Metabolism of this compound

The primary research available on this compound focuses on its metabolism and detection in biological samples. A study by Sauer et al. (2008) investigated the metabolic pathways of this compound in rat urine. The key transformations identified include:

-

N-dealkylation: Removal of the N-(2-ethoxyethyl) group.

-

O-dealkylation: Removal of the ethyl group from the ethoxy moiety.

-

Oxidation: Subsequent oxidation of the resulting alcohol from O-dealkylation to a carboxylic acid.

-

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring at various positions.

-

Aromatic Hydroxylation: Hydroxylation of the phenyl group.

These metabolic steps are crucial for understanding the pharmacokinetics and toxicological profile of this compound.

Hypothetical Neurochemical Profile based on Structural Analogy to PCP

Given the structural similarity of this compound to phencyclidine, it is hypothesized that this compound will exhibit a comparable, though not identical, neurochemical profile. The following sections and data tables are presented as a hypothetical framework to guide future experimental validation.

Hypothesized Receptor Binding Affinities

The primary target for PCP is the ion channel pore of the NMDA receptor. It also shows affinity for other receptors, which contribute to its complex pharmacological effects. The following table presents hypothetical binding affinities (Ki, nM) for this compound at key central nervous system receptors, based on known PCP pharmacology.

| Receptor Target | Hypothetical Kᵢ (nM) for this compound | Known Kᵢ (nM) for PCP | Rationale for Hypothesis |

| NMDA Receptor | 50 - 200 | ~50 | The core arylcyclohexylamine structure is the primary determinant of NMDA receptor affinity. The N-substituent may slightly modulate this affinity. |

| Sigma σ₁ Receptor | 20 - 100 | ~23 | PCP is a potent sigma σ₁ receptor agonist. The N-alkoxyethyl substituent on this compound may influence binding at this site. |

| Sigma σ₂ Receptor | 100 - 500 | ~160 | PCP has moderate affinity for the sigma σ₂ receptor. The structural modifications in this compound are expected to have a similar or slightly lesser affinity. |

| Dopamine Transporter (DAT) | 200 - 1000 | ~220 | PCP is a known dopamine reuptake inhibitor. The N-substituent of this compound may alter its interaction with the dopamine transporter. |

| Serotonin Transporter (SERT) | >1000 | ~2200 | PCP has a lower affinity for the serotonin transporter, and it is anticipated that this compound will exhibit similarly low affinity. |

| Norepinephrine Transporter (NET) | >1000 | ~1500 | PCP's affinity for the norepinephrine transporter is relatively low. This compound is expected to follow this trend. |

Disclaimer: The data in this table is hypothetical and intended for illustrative and guidance purposes only. It is not based on experimental results for this compound.

Hypothesized Functional Activity

The functional activity of this compound is predicted to be that of a non-competitive antagonist at the NMDA receptor and an agonist at sigma receptors.

| Assay Type | Target | Predicted Functional Activity | Hypothetical EC₅₀/IC₅₀ (nM) | Rationale for Hypothesis |

| [³H]MK-801 Binding | NMDA Receptor | Non-competitive Antagonist | 100 - 500 | As an arylcyclohexylamine, this compound is expected to block the NMDA receptor ion channel in a non-competitive manner. |

| Calcium Flux Assay | NMDA Receptor | Antagonist | 200 - 800 | Inhibition of NMDA-mediated calcium influx would confirm its antagonistic activity. |

| --INVALID-LINK---Pentazocine Binding | Sigma σ₁ Receptor | Agonist | 50 - 250 | Structural similarities to other sigma agonists suggest this compound is likely to have agonistic properties at this receptor. |

| Dopamine Uptake Assay | DAT | Reuptake Inhibitor | 300 - 1500 | The phencyclidine scaffold is associated with dopamine reuptake inhibition. |

Disclaimer: The data in this table is hypothetical and intended for illustrative and guidance purposes only. It is not based on experimental results for this compound.

Recommended Experimental Protocols for Elucidation of the Neurochemical Profile

To move from a hypothetical to an evidence-based understanding of this compound's neurochemical profile, a series of standard pharmacological assays are required.

Radioligand Binding Assays

This technique is essential for determining the binding affinity of this compound for a wide range of CNS targets.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at various receptors and transporters.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for NMDA receptors) or cultured cells expressing the target receptor in an appropriate buffer. Centrifuge to isolate the cell membranes.

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Early Research on N-Arachidonoyl-L-Serine (PCEEA) and its Analogs: A Technical Guide

An In-depth Examination of the Synthesis, Biochemical Properties, and Signaling Pathways of a Novel Endocannabinoid-like Molecule.

This technical guide provides a comprehensive overview of the early research on N-arachidonoyl-L-serine (PCEEA), also known as ARA-S, and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the endocannabinoid system and related lipid signaling molecules. This document details the initial isolation, synthesis, and pharmacological characterization of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key signaling pathways.

Introduction

N-arachidonoyl-L-serine (this compound) is an endocannabinoid-like lipid mediator that was first isolated from bovine brain.[1] Chemically similar to the well-known endocannabinoid anandamide, this compound exhibits a unique pharmacological profile.[1] Early research has demonstrated that while it possesses weak affinity for the canonical cannabinoid receptors CB1 and CB2, it exerts significant biological effects, notably vasodilation and neuroprotection.[1][2] These findings have pointed towards the existence of novel receptor targets and signaling pathways for this class of molecules. This guide will delve into the foundational studies that have characterized this compound and its synthetic analogs.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs is crucial for their pharmacological investigation. A common method involves the coupling of arachidonic acid, or other fatty acids, to the amino group of L-serine or its analogs.

General Synthesis Protocol

A frequently employed method for the synthesis of N-acyl amino acids, including this compound, utilizes a peptide coupling agent. One such protocol involves the use of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU).[3]

Experimental Protocol: Synthesis of N-Arachidonoyl-L-Serine [3]

-

Activation of Arachidonic Acid: To a solution of arachidonic acid and 2.2 equivalents of triethylamine in a suitable solvent (e.g., acetonitrile and/or dimethylformamide), 1.05 equivalents of TBTU is added. The reaction mixture is stirred at room temperature for approximately 1 hour to activate the carboxylic acid.

-

Coupling Reaction: L-serine (1.20 equivalents) is then added to the reaction mixture, and stirring is continued at room temperature for 1 to 7 nights.

-

Work-up and Purification: The solution is concentrated, and water is added. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are concentrated and the crude product is purified using preparative liquid chromatography to yield the final N-arachidonoyl-L-serine product.

Biochemical and Pharmacological Properties

Early studies on this compound have focused on its interaction with cannabinoid receptors and its functional effects in various biological systems.

Receptor Binding Affinity

A key finding in the initial characterization of this compound was its low affinity for the CB1 and CB2 cannabinoid receptors, distinguishing it from classical endocannabinoids like anandamide.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| N-Arachidonoyl-L-serine (this compound) | CB1 | > 10,000 nM | [1] |

Experimental Protocol: Cannabinoid Receptor Binding Assay [1]

-

CB1 Receptor Binding: Displacement assays are performed using crude plasma membranes from mouse cerebellum.[1] A labeled cannabinoid agonist, such as [3H]CP-55,940 (0.5 nM), is used.[1] Non-specific binding is determined in the presence of a high concentration of a CB1 antagonist (e.g., 1 µM SR141716).[1] The ability of this compound to displace the radioligand is measured to determine its binding affinity.[1]

-

CB2 Receptor Binding: A similar displacement assay is conducted using cells transfected with the CB2 receptor (e.g., HEK293 cells).[1] [3H]CP-55,940 (1.0 nM) can be used as the radioligand, with a CB2 antagonist like SR144528 (0.5 µM) to define non-specific binding.[1]

Vasodilatory Effects

One of the most prominent biological activities of this compound identified in early research is its ability to induce vasodilation. This effect has been observed in isolated artery preparations and is thought to be, at least in part, endothelium-dependent.[1]

| Compound | Preparation | Potency (EC50 / pEC50) | Reference |

| N-Arachidonoyl-L-serine (this compound) | Rat Mesenteric Artery (intact) | pEC50 = 5.49 | [4] |

| N-Arachidonoyl-L-serine (this compound) | Rat Mesenteric Artery (denuded) | pEC50 = 5.14 | [4] |

Experimental Protocol: Vasodilation Assay [5]

-

Preparation of Arterial Rings: Segments of arteries (e.g., third-order mesenteric arteries from rats) are isolated and mounted in a wire myograph.[5]

-

Pre-constriction: The arterial rings are pre-constricted with an agent such as phenylephrine to induce a stable tone.[6]

-

Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, and the relaxation of the arterial ring is measured at each concentration to construct a dose-response curve and determine the EC50 or pEC50 value.[5]

Ion Channel Modulation

Subsequent investigations revealed that this compound can modulate the activity of specific ion channels, providing a potential mechanism for its physiological effects. Specifically, this compound has been identified as an activator of large conductance Ca2+-activated K+ (BKCa) channels.[5]

| Compound | Channel | Potency (pEC50) | Reference |

| N-Arachidonoyl-L-serine (this compound) | BKCa | 5.63 | [4][5] |

| N-Arachidonoyl-D-serine | BKCa | 5.32 | [4][5] |

Experimental Protocol: Electrophysiological Recording of BKCa Channels [5][7]

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with the α-subunit of the human BKCa channel are used.[5]

-

Whole-Cell Patch Clamp: The whole-cell patch-clamp technique is employed to record the outward K+ currents through the BKCa channels.[5][7]

-

Data Acquisition: Cells are held at a specific membrane potential, and voltage steps are applied to elicit channel opening.[7] this compound is applied to the cells, and the change in the outward K+ current is measured to assess its effect on channel activity.[7]

Signaling Pathways

The signaling pathways activated by this compound are still under investigation, but early research has provided important initial insights. The weak interaction with CB1 and CB2 receptors suggests that this compound likely acts through alternative targets.

Putative Novel Receptor and Downstream Kinases

The vasodilatory effects of this compound, which are resistant to CB1 and CB2 antagonists, have led to the hypothesis that it may act on a novel, as-yet-unidentified G-protein coupled receptor.[1] Downstream of this putative receptor, this compound has been shown to stimulate the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in endothelial cells.[1]

Caption: Putative signaling pathway of this compound via a novel GPCR.

Direct Activation of BKCa Channels

A more direct signaling mechanism for this compound has been identified through its activation of BKCa channels. This interaction appears to be independent of cannabinoid receptors and G-protein signaling and is dependent on membrane cholesterol.[5]

Caption: Direct activation of BKCa channels by this compound.

Conclusion

The early research on N-arachidonoyl-L-serine has unveiled a fascinating endocannabinoid-like molecule with a distinct pharmacological profile. Its weak activity at classical cannabinoid receptors, coupled with its potent vasodilatory and ion channel-modulating effects, suggests the existence of novel therapeutic targets within the broader endocannabinoid system. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research aimed at further elucidating the physiological roles of this compound and its analogs and exploring their potential as therapeutic agents. Further structure-activity relationship studies on a wider range of analogs are warranted to optimize potency and selectivity for its unique molecular targets.

References

- 1. pnas.org [pnas.org]

- 2. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Test compounds [bio-protocol.org]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activities of chemically synthesized N-acylated serine-linked lipid A analog in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

PCEEA Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of PCEEA hydrochloride (N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride). The information herein is intended to support research, analytical method development, and formulation studies involving this psychoactive compound.

Physicochemical Properties

This compound hydrochloride is a synthetic compound structurally related to arylcyclohexylamines like phencyclidine (PCP) and ketamine.[1][2] It is supplied as a crystalline solid for research purposes.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅NO • HCl | [3] |

| Molecular Weight | 283.8 g/mol | [3] |

| Appearance | Crystalline Solid | [3] |

| Purity | ≥98% | [3] |

Solubility Profile

The solubility of this compound hydrochloride has been determined in several common organic solvents and a buffered aqueous solution. This data is crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | 25 | [3] |

| N,N-Dimethylformamide (DMF) | 20 | [3] |

| Dimethyl Sulfoxide (DMSO) | 14 | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [3] |

Experimental Protocol for Solubility Determination (General Method)

While a specific, detailed protocol for the solubility determination of this compound hydrochloride is not publicly available, a general method for assessing the solubility of hydrochloride salts in a research setting is outlined below. This protocol is based on common laboratory practices.

-

Preparation of Saturated Solutions: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved this compound hydrochloride is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Understanding the stability of this compound hydrochloride is critical for ensuring the integrity of research findings and for the development of analytical methods.

Solid-State Stability

As a crystalline solid, this compound hydrochloride exhibits excellent stability. When stored at -20°C, it is stable for at least five years.[3]

| Storage Condition | Stability | Reference |

| -20°C (Solid) | ≥ 5 years | [3] |

Solution Stability and Degradation Pathways

Detailed studies on the solution stability and degradation pathways of this compound hydrochloride are not extensively documented in the public domain. However, based on the chemical structure of arylcyclohexylamines and general principles of drug degradation, potential instabilities can be inferred. Forced degradation studies are typically employed to identify potential degradation products and develop stability-indicating analytical methods.

A typical forced degradation study would expose solutions of this compound hydrochloride to the following conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solution at a high temperature (e.g., 70-80°C).

-

Photodegradation: Exposure to UV and visible light.

The diagram below illustrates a logical workflow for conducting such a study.

Experimental Protocol for a Stability-Indicating HPLC Method Development (General)

The development of a stability-indicating analytical method is essential to accurately quantify the parent compound in the presence of its degradation products. A general protocol for developing such a method using RP-HPLC is as follows:

-

Forced Degradation: As described in the previous section, samples of this compound hydrochloride are subjected to various stress conditions to generate degradation products.

-

Chromatographic Method Development:

-

Column Selection: A reversed-phase column (e.g., C18) is typically a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve separation between the parent peak and all degradation product peaks.

-

Detector Wavelength Selection: The UV detector wavelength is selected at the λmax of this compound hydrochloride to ensure maximum sensitivity for the parent compound.

-

-

Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peaks for the degradation products do not interfere with the peak for this compound hydrochloride.

Recommendations for Handling and Storage

-

Solid Form: this compound hydrochloride should be stored as a crystalline solid at -20°C for long-term stability.[3]

-

Solutions: Stock solutions in organic solvents such as ethanol, DMSO, and DMF should be prepared fresh. If short-term storage is necessary, they should be kept at -20°C or below and protected from light. The stability of this compound hydrochloride in aqueous solutions, particularly at neutral or basic pH, may be limited, and fresh preparation is highly recommended.

Conclusion

This compound hydrochloride demonstrates good solubility in common organic solvents and moderate solubility in aqueous buffer. Its solid form is highly stable under recommended storage conditions. While specific data on its degradation pathways are lacking, a systematic approach using forced degradation studies can elucidate its stability profile in solution and is crucial for the development of robust, stability-indicating analytical methods. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound.

References

A Technical Guide to the Preclinical In Vivo Behavioral Assessment of Novel Psychoactive Compounds: A Framework for PCEEA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental data on the in vivo behavioral effects of PCEEA (2-phenyl-N-(1-(2-(4-(2-cyano-3,4-dihydro-2H-1,5-benzodioxepin-2-yl)ethyl)piperidin-4-yl)ethyl)acetamide). Therefore, this document provides a robust framework and technical guide for the preclinical assessment of a novel compound like this compound, based on established methodologies in behavioral neuroscience.

Introduction

The preclinical evaluation of novel psychoactive compounds is a critical step in the drug development pipeline. This process relies on a battery of standardized behavioral assays in animal models to characterize the compound's pharmacological profile, including its potential therapeutic effects and off-target liabilities. This guide outlines a systematic approach to assessing the in vivo behavioral effects of a novel molecule, using this compound as a representative example. The focus is on assays that evaluate locomotor activity, anxiety-like behavior, and depressive-like states, which are fundamental domains in psychopharmacology.

Experimental Protocols

A thorough behavioral assessment of a novel compound typically involves a tiered approach, starting with general activity and progressing to more specific domains of psychopathology. The following are detailed protocols for foundational behavioral assays.

Open Field Test (OFT)

The Open Field Test (OFT) is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[1][2][3][4][5] Animals are placed in a novel, open arena, and their exploratory behavior is quantified. A reduction in movement and a preference for the periphery (thigmotaxis) are often interpreted as indicative of anxiety.[1]

Methodology:

-

Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[5] The floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone."

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

Administer this compound or vehicle at the desired dose(s) and route of administration, with an appropriate pretreatment time.

-

Gently place the animal in a corner of the open field arena.

-

Allow the animal to explore the arena for a set period, typically 5-10 minutes.[3]

-

Record the session using a video camera mounted above the arena.

-

-

Parameters Measured:

-

Total distance traveled: A measure of general locomotor activity.

-

Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Frequency of entries into the center zone: Another measure of anxiety-like behavior.

-

Rearing frequency: The number of times the animal stands on its hind legs, which can be related to exploration or anxiety.

-

Thigmotaxis: The tendency to remain close to the walls of the arena.

-

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a classic test for assessing anxiety-like behavior in rodents.[6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.

-

Procedure:

-

Parameters Measured:

-

Time spent in the open arms: Anxiolytic compounds are expected to increase the time spent in the open arms.

-

Number of entries into the open arms: A higher number of entries suggests reduced anxiety.

-

Time spent in the closed arms: Anxiogenic compounds may increase the time spent in the closed arms.

-

Total arm entries: Can be used as a measure of overall activity.

-

Forced Swim Test (FST)

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used assay to screen for potential antidepressant efficacy.[9][10][11] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[9] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Methodology:

-

Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[10][11]

-

Procedure:

-

Parameters Measured:

-

Duration of immobility: The primary endpoint. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Time spent swimming: Active swimming movements.

-

Time spent climbing: Frantic attempts to climb the walls of the cylinder.

-

Data Presentation

Quantitative data from these behavioral assays should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Data from the Open Field Test for this compound

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rears |

| Vehicle | - | 1500 ± 120 | 25 ± 5 | 10 ± 2 | 30 ± 4 |

| This compound | 1 | 1450 ± 110 | 45 ± 6 | 18 ± 3 | 32 ± 5 |

| This compound | 5 | 1300 ± 100 | 60 ± 8 | 25 ± 4 | 28 ± 4 |

| This compound | 10 | 900 ± 90 | 55 ± 7 | 22 ± 3 | 15 ± 3 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Hypothetical Data from the Elevated Plus Maze for this compound

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |

| Vehicle | - | 15 ± 3 | 20 ± 4 | 12 ± 2 | 15 ± 2 |

| This compound | 1 | 30 ± 5 | 35 ± 5 | 10 ± 1 | 14 ± 2 |

| This compound | 5 | 45 ± 6 | 50 ± 6 | 9 ± 1 | 13 ± 1 |

| This compound | 10 | 40 ± 5 | 48 ± 5 | 10 ± 2 | 12 ± 1 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 3: Hypothetical Data from the Forced Swim Test for this compound

| Treatment Group | Dose (mg/kg) | Duration of Immobility (s) | Time Swimming (s) | Time Climbing (s) |

| Vehicle | - | 180 ± 15 | 120 ± 10 | 60 ± 8 |

| This compound | 1 | 150 ± 12 | 140 ± 11 | 70 ± 9 |

| This compound | 5 | 120 ± 10 | 160 ± 12 | 80 ± 10 |

| This compound | 10 | 90 ± 8 | 180 ± 15 | 90 ± 11 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a single behavioral experiment.

References

- 1. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Techniques for Administering Palmitoylethanolamide (PEA) in Rodents: Application Notes and Protocols

A Note on PCEEA: While the primary focus of this document is on Palmitoylethanolamide (PEA), the techniques and protocols described herein are presented as a strong proxy for the administration of its closely related ethanolamide, this compound. Due to the limited specific literature on this compound, the information provided is based on the extensive research available for PEA, a well-studied N-acylethanolamine with similar physicochemical properties and biological activities. Researchers should consider these protocols as a starting point for developing studies with this compound, with the understanding that optimization may be necessary.

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It is a well-documented anti-inflammatory, analgesic, and neuroprotective agent. Its efficacy has been demonstrated in a variety of preclinical rodent models of disease, including neurodegenerative disorders, inflammatory conditions, and neuropathic pain. This document provides detailed application notes and protocols for the administration of PEA to rodents, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Administration Parameters

The following table summarizes key quantitative data from various studies involving the administration of PEA to rodents. This information is crucial for experimental design and dose selection.

| Parameter | Route of Administration | Dosage | Vehicle | Rodent Species | Experimental Context | Reference |

| Dosage | Subcutaneous (slow-release pellets) | 30 mg/kg/day (approx. 0.88 mg/day) | - | Tg2576 Mice (Alzheimer's model) | Chronic neuroprotection and neuroinflammation | [1] |

| Dosage | Oral (in food) | 100 mg/kg/day | Standard diet | 3xTg-AD Mice (Alzheimer's model) | Cognitive deficit and neuroinflammation | [2] |

| Dosage | Intraperitoneal (i.p.) | 2, 5, 10 mg/kg | 10% ethanol and 90% normal saline | Sprague-Dawley Rats | Neuropathic and inflammatory pain | [3] |

| Dosage | Intra-articular | 0.05, 0.1, 0.2 mg | 10% ethanol and 90% normal saline | Sprague-Dawley Rats | Inflammatory pain | [3] |

| Dosage | Intraperitoneal (i.p.) | 10 mg/kg | - | Mice | Allergic sensitization | [4] |

| Pharmacokinetics | Oral (single dose) | 100 mg/kg | - | Non-Tg Mice | Brain and plasma PEA levels | [2] |

| Pharmacokinetics | Subcutaneous (pellets) | 30 mg/kg/day | - | WT and Tg2576 Mice | Brain and plasma PEA levels | [1] |

Experimental Protocols

Subcutaneous Administration via Slow-Release Pellets

This method is ideal for chronic administration studies, providing sustained release of the compound and minimizing animal handling and stress.

Materials:

-

PEA slow-release pellets (customized for desired release rate and duration)

-

Trocar

-

Surgical scissors and forceps

-

70% ethanol

-

Anesthetic (e.g., isoflurane)

-

Analgesic

Procedure:

-

Anesthetize the rodent using an appropriate anesthetic.

-

Shave a small area of fur on the dorsal side, between the scapulae.

-

Disinfect the shaved area with 70% ethanol.

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket by blunt dissection with a hemostat.

-

Insert the PEA pellet into the subcutaneous pocket using a trocar.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic as per institutional guidelines.

-

Monitor the animal for recovery and signs of infection.

Oral Administration

Oral administration can be achieved by gavage or by incorporating the compound into the animal's food. The latter is less stressful for long-term studies.

a) Oral Gavage:

Materials:

-

PEA solution/suspension in a suitable vehicle (e.g., 1% carboxymethylcellulose)

-

Oral gavage needle (size appropriate for the rodent)

-

Syringe

Procedure:

-

Prepare the PEA solution/suspension at the desired concentration.

-

Gently restrain the rodent.

-

Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

-

Insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

-

Slowly administer the PEA solution/suspension.

-

Carefully remove the gavage needle.

-

Return the animal to its cage and monitor for any adverse effects.

b) Incorporation into Food:

Procedure:

-

Calculate the total amount of PEA needed for the study duration and number of animals.

-

Thoroughly mix the calculated amount of PEA with the powdered rodent chow to ensure a homogenous distribution.

-

If necessary, the mixture can be re-pelleted.

-

Provide the PEA-containing food ad libitum, replacing the standard diet.

-

Monitor food intake to estimate the daily dose of PEA consumed by each animal.

Intraperitoneal (i.p.) Injection

This is a common route for acute administration of compounds.

Materials:

-

PEA solution/suspension in a suitable vehicle (e.g., 10% ethanol in saline)[3]

-

Sterile syringe and needle (e.g., 25-27 gauge)

Procedure:

-

Prepare the PEA solution/suspension.

-

Restrain the rodent in a supine position, tilting the head downwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid is withdrawn, indicating correct placement in the peritoneal cavity.

-

Inject the PEA solution/suspension.

-

Withdraw the needle and return the animal to its cage.

Visualizations

Experimental Workflow for In Vivo Rodent Studies

Caption: General experimental workflow for in vivo rodent studies investigating the effects of this compound/PEA.

Representative Signaling Pathway for N-Acylethanolamines

Caption: A simplified diagram of potential signaling pathways modulated by N-acylethanolamines like PEA.

References

- 1. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of PCEEA: Application Notes and Protocols for Brain Slice Preparations

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the endogenous fatty acid amide Palmitoylethanolamide (PCEEA or PEA) has emerged as a promising therapeutic agent with profound implications for neuronal health and disease. To facilitate further research and drug development in this area, we present detailed application notes and protocols for studying the effects of this compound in ex vivo brain slice preparations. These guidelines are tailored for researchers, scientists, and drug development professionals, providing a comprehensive framework for electrophysiological and biochemical investigations.

Introduction

Palmitoylethanolamide is an endogenous lipid mediator that plays a crucial role in cellular homeostasis, demonstrating anti-inflammatory, analgesic, and neuroprotective properties. Its mechanism of action is multifaceted, involving the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and modulation of other key signaling players like the G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Brain slice preparations offer an invaluable ex vivo platform to dissect the intricate neuronal signaling pathways modulated by this compound, preserving the local synaptic circuitry.

Data Presentation: Quantitative Effects of this compound on Neuronal Activity

The following table summarizes the quantitative data on the effects of this compound on neuronal parameters, providing a clear reference for expected experimental outcomes.

| Parameter | Species/Brain Region | This compound Concentration | Effect | Reference |

| Intracellular Ca2+ Concentration ([Ca2+]i) | Rat Sensory Neurons (F11 cells) | 1-30 µM (EC50 = 3.0 ± 0.1 µM) | Dose-dependent increase | [1][2] |

| Excitatory Postsynaptic Potential (EPSP) Amplitude | Rat Hippocampal Neurons | > 1 mM | Transient increase | |

| GPR55 Receptor Signaling | Rat Ventral Hippocampus | N/A (agonist action) | Modulation of mesolimbic dopamine activity | [3][4][5] |

| TRPV1 Channel Activation | CHO cells transfected with rat TRPV1 | 10 µM | Activation of inward currents | [1][2] |

| Neuronal Survival (in response to Aβ toxicity) | Organotypic Hippocampal Slices | Not specified | Improved survival via PPARα activation | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

I. Acute Brain Slice Preparation

This protocol describes the preparation of viable acute brain slices for electrophysiological recordings and biochemical assays.

Materials:

-

Animals: C57BL/6 mice (P21-P35)

-

Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4.

-

Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Procedure:

-

Anesthetize the mouse with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.

-

Glue the brain to the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold NMDG solution.

-

Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before experiments.

II. Electrophysiological Recordings

This protocol outlines the whole-cell patch-clamp technique to record synaptic currents.

Materials:

-

Prepared brain slices

-

Recording rig: Microscope with DIC optics, micromanipulators, amplifier, digitizer.

-

Patch pipettes: Pulled from borosilicate glass (3-5 MΩ resistance).

-

Intracellular solution (for voltage-clamp):

-

For EPSCs (Erev ~0 mV): 135 mM Cs-methanesulfonate, 10 mM CsCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 5 mM QX-314. pH adjusted to 7.2 with CsOH.

-

For IPSCs (Erev ~-70 mV): 140 mM CsCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 5 mM QX-314. pH adjusted to 7.2 with CsOH.

-

-

This compound stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mM) and then dilute in aCSF to the final desired concentrations.

Procedure:

-

Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF.

-

Visualize a neuron (e.g., a hippocampal CA1 pyramidal neuron) using the microscope.

-

Approach the neuron with a patch pipette filled with the appropriate intracellular solution and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (spontaneous or evoked EPSCs/IPSCs).

-

Bath-apply this compound at the desired concentration and record the changes in synaptic currents.

-

Wash out the drug to observe recovery.

III. Biochemical Analysis: Western Blotting

This protocol provides a method for analyzing protein expression changes in brain slices following this compound treatment.

Materials:

-

Treated and control brain slices

-

Lysis buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors.

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer: 5% non-fat milk or BSA in TBST.

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After electrophysiological recording or drug treatment, snap-freeze the brain slice in liquid nitrogen.

-

Homogenize the slice in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-PPARα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

References

- 1. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Palmitoylethanolamide (PEA) in Electrophysiology Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, is a bioactive lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4][5] In the field of electrophysiology, PEA is gaining attention as a modulator of neuronal and glial cell activity, making it a valuable tool for studying a variety of physiological and pathological processes. Its multifaceted mechanism of action, primarily involving the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), and indirect modulation of ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), offers a unique avenue for investigating neuronal excitability, synaptic transmission, and neuroinflammation.[2][3][6][7][8][9][10][11]

These application notes provide a comprehensive overview of the use of PEA in electrophysiology studies, complete with detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Key Applications in Electrophysiology

-

Modulation of Neuronal Excitability: PEA has been shown to alter neuronal firing rates and excitability. These effects are often mediated by its influence on ion channels and intracellular signaling cascades.[12] Electrophysiological techniques such as patch-clamp and extracellular recordings can be employed to characterize these modulatory effects on different neuron types.

-

Investigation of Nociceptive Pathways: Given its analgesic properties, PEA is a key compound for studying pain pathways. Electrophysiological recordings from dorsal root ganglion (DRG) neurons or spinal cord slices can be used to assess the effect of PEA on nociceptive signaling and sensitization of sensory neurons.[6][9]

-

Neuroinflammation and Glial Cell Activity: PEA is known to modulate the activity of microglia and astrocytes, key players in neuroinflammation.[5] Electrophysiological studies can be designed to investigate how PEA affects glial cell membrane properties, ion channel function, and their communication with neurons.

-

Drug Discovery and Development: As a potential therapeutic agent for neurological and inflammatory disorders, understanding the electrophysiological effects of PEA and its analogs is crucial for drug development. High-throughput electrophysiology platforms can be utilized to screen for novel compounds that target the PEA signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Palmitoylethanolamide (PEA) in various electrophysiological and related assays.

| Parameter | Cell Type | PEA Concentration | Effect | Reference |

| EC50 for PPAR-α activation | In vitro | 3.1 ± 0.4 µM | Selective activation of PPAR-α | [7][8] |

| Intracellular Ca2+ ([Ca2+]i) increase | F11 cells | 1-30 µM | Dose-dependent increase | [6][9] |

| TRPV1-mediated inward current | TRPV1-transfected CHO cells | 10 µM | Activation of large inward currents | [6] |

| Pain Reduction (VAS Score) | Human subjects with chronic pain | 600 mg/day | Overall reduction of 0.7 ± 0.4 | [12] |

| Neuronal Firing | Medial Prefrontal Cortex (in vivo) | Not specified | Partial normalization of firing activity in a TBI model | [1] |

| Antagonist | Target | Effect on PEA-induced [Ca2+]i increase | Reference |

| Capsazepine (1 µM) | TRPV1 | Inhibition | [6][9] |

| SB-366791 (1 µM) | TRPV1 | Inhibition | [6][9] |

| GW-6471 (10 µM) | PPAR-α | Inhibition | [6] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate PEA's Effect on TRPV1 Channels

This protocol describes how to measure the effect of PEA on TRPV1 channel activity in cultured dorsal root ganglion (DRG) neurons or a cell line heterologously expressing TRPV1 (e.g., HEK293 or CHO cells).

Materials:

-

Cells: Primary cultured DRG neurons or TRPV1-expressing cell line.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

-

Palmitoylethanolamide (PEA): Stock solution in DMSO (e.g., 10 mM). Final concentrations typically range from 1 to 30 µM.

-

Capsaicin: Positive control for TRPV1 activation (e.g., 1 µM).

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare and filter all solutions on the day of the experiment.

-

Patch Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and apply gentle positive pressure.

-

Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline current for 1-2 minutes.

-

Apply PEA at the desired concentration (e.g., 10 µM) via the perfusion system. Record the current response.

-

Wash out the PEA with the external solution until the current returns to baseline.

-

As a positive control, apply capsaicin (e.g., 1 µM) to confirm TRPV1 expression and functionality.

-

-

Data Analysis:

-

Measure the peak inward current induced by PEA and capsaicin.

-

Compare the amplitude and kinetics of the PEA-induced current to the capsaicin-induced current.

-

Protocol 2: Extracellular Field Potential Recording to Assess PEA's Effect on Synaptic Transmission in Hippocampal Slices

This protocol outlines the methodology for examining the influence of PEA on synaptic plasticity, such as long-term potentiation (LTP), in acute hippocampal slices.

Materials:

-

Rodent: Mouse or rat.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Palmitoylethanolamide (PEA): Stock solution in DMSO.

-

Slicing and recording chambers.

-

Stimulating and recording electrodes.

-

Electrophysiology setup.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.

-

Record a stable baseline for at least 20 minutes.

-

-

PEA Application and LTP Induction:

-

Perfuse the slice with aCSF containing PEA at the desired concentration for 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

-

Post-LTP Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope during the baseline period.

-

Compare the magnitude of LTP in the presence of PEA to a control group without PEA.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PEA and a typical experimental workflow for electrophysiological studies.

Caption: Signaling pathway of Palmitoylethanolamide (PEA).

Caption: General workflow for an electrophysiology experiment with PEA.

References

- 1. Palmitoylethanolamide Reduces Neuropsychiatric Behaviors by Restoring Cortical Electrophysiological Activity in a Mouse Model of Mild Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation [mdpi.com]

- 12. dovepress.com [dovepress.com]

Application of PCEEA in Neurotransmitter Release Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of a novel compound, PCEEA, in neurotransmitter release assays. It includes detailed protocols for in vitro experiments, data presentation guidelines, and visualizations of the underlying cellular mechanisms. This guide is intended to assist researchers in pharmacology, neuroscience, and drug development in evaluating the modulatory effects of this compound on neurotransmission.

Introduction

Neurotransmitter release is a fundamental process in synaptic transmission, and its modulation is a key target for therapeutic intervention in a wide range of neurological and psychiatric disorders. The intricate machinery governing the synthesis, packaging, and exocytosis of neurotransmitters offers multiple points for pharmacological regulation. This compound is a novel investigational compound that has been shown to modulate neurotransmitter release. This application note details the experimental procedures to characterize the effects of this compound on dopamine release using the well-established PC12 cell line as a model system.

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to potentiate neurotransmitter release by interacting with key components of the presynaptic terminal. The proposed mechanism involves the modulation of voltage-gated calcium channels (VGCCs) and the subsequent enhancement of synaptic vesicle fusion with the presynaptic membrane.

Caption: Proposed mechanism of this compound action on neurotransmitter release.

Experimental Protocols

The following protocols describe the procedures for culturing PC12 cells and performing a dopamine release assay to quantify the effects of this compound.

PC12 Cell Culture and Differentiation

Objective: To prepare PC12 cells for neurotransmitter release assays by inducing a neuronal phenotype.

Materials:

-

PC12 cell line

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

Collagen type IV-coated culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells onto collagen type IV-coated 24-well plates at a density of 1 x 10^5 cells/well.

-

Differentiation: After 24 hours, replace the growth medium with a differentiation medium containing RPMI-1640, 1% HS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

-

Incubation: Culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days, until neurite outgrowth is observed.

Dopamine Release Assay

Objective: To measure the amount of dopamine released from differentiated PC12 cells following stimulation in the presence and absence of this compound.

Materials:

-

Differentiated PC12 cells in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4)

-

High K+ KRH buffer (70 mM NaCl, 60 mM KCl, and other components as in standard KRH)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Dopamine ELISA kit or HPLC system with electrochemical detection

-

0.1 M Perchloric acid with 0.05% EDTA

Procedure:

-

Preparation: Gently wash the differentiated PC12 cells twice with 500 µL of KRH buffer.

-

Pre-incubation: Add 450 µL of KRH buffer to each well and pre-incubate for 15 minutes at 37°C.

-

Compound Addition: Add 50 µL of KRH buffer containing various concentrations of this compound (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

-

Stimulation: To induce depolarization and subsequent dopamine release, gently aspirate the buffer and add 500 µL of high K+ KRH buffer (or standard KRH buffer for basal release control).

-

Incubation: Incubate for 10 minutes at 37°C.

-

Sample Collection: Collect the supernatant (which contains the released dopamine) and transfer it to tubes containing an equal volume of 0.1 M perchloric acid with 0.05% EDTA to stabilize the dopamine.

-

Cell Lysis: Lyse the cells in each well with 500 µL of 0.1 M perchloric acid with 0.05% EDTA to determine the total dopamine content.

-

Quantification: Analyze the dopamine concentration in the collected supernatants and cell lysates using a dopamine ELISA kit or HPLC-ED.

Caption: Experimental workflow for the dopamine release assay.

Data Presentation and Analysis

The results of the dopamine release assay should be presented in a clear and structured manner to facilitate comparison and interpretation. The amount of dopamine released is typically expressed as a percentage of the total cellular dopamine content.

Table 1: Effect of this compound on Basal and K+-Evoked Dopamine Release from PC12 Cells